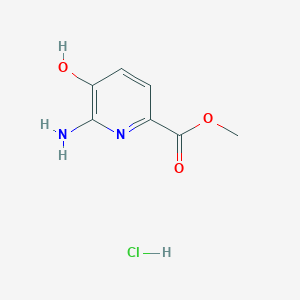

Methyl 6-amino-5-hydroxypyridine-2-carboxylate;hydrochloride

Description

Methyl 6-amino-5-hydroxypyridine-2-carboxylate; hydrochloride (CAS: Not explicitly provided) is a pyridine derivative with the molecular formula C₇H₉ClN₂O₃ and a molecular weight of 204.61 g/mol . The compound features a pyridine ring substituted with an amino group (-NH₂) at position 6, a hydroxyl group (-OH) at position 5, and a methyl ester (-COOCH₃) at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic and pharmaceutical applications.

Properties

IUPAC Name |

methyl 6-amino-5-hydroxypyridine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3.ClH/c1-12-7(11)4-2-3-5(10)6(8)9-4;/h2-3,10H,1H3,(H2,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOBYZIGEGVJMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-5-hydroxypyridine-2-carboxylate;hydrochloride involves several steps. One common method includes the reaction of 6-amino-5-hydroxypyridine-2-carboxylic acid with methanol in the presence of a catalyst to form the methyl ester. This is followed by the addition of hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-5-hydroxypyridine-2-carboxylate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Methyl 6-amino-5-hydroxypyridine-2-carboxylate;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-amino-5-hydroxypyridine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |

|---|---|---|---|---|

| Methyl 6-amino-5-hydroxypyridine-2-carboxylate; hydrochloride | C₇H₉ClN₂O₃ | 204.61 | 6-amino, 5-hydroxy, 2-methyl ester | Hydrochloride salt, adjacent -NH₂/-OH |

| 5-Methoxy-4-methylpyridin-3-amine•HCl | C₇H₁₁ClN₂O | ~178.63 (estimated) | 5-methoxy, 4-methyl, 3-amino | Methoxy group enhances lipophilicity |

| 2-Amino-5-chloropyridine | C₅H₅ClN₂ | 128.56 | 2-amino, 5-chloro | Chloro substituent increases stability |

| Methyl 3-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-5-carboxylate | C₁₁H₉ClN₂O₃ | 252.65 | Chlorophenyl, pyrazole core, ester | Heterocyclic pyrazole moiety |

| PF-01247324 (carboxamide derivative) | C₁₃H₁₀Cl₃N₃O | 330.60 | 6-amino, trichlorophenyl, 2-carboxamide | Bulky trichlorophenyl group |

Key Structural Differences

Compared to 5-methoxy-4-methylpyridin-3-amine•HCl, the hydroxyl group in the target compound increases polarity but reduces stability under acidic conditions .

Functional Group Impact: The methyl ester group in the target compound contrasts with carboxamide derivatives like PF-01247323. The hydrochloride salt improves water solubility compared to free-base analogs like 2-amino-5-chloropyridine .

Pharmacological Potential

- The adjacent amino and hydroxyl groups may mimic natural metabolites, enhancing interactions with biological targets like enzymes or receptors .

Biological Activity

Methyl 6-amino-5-hydroxypyridine-2-carboxylate; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and applications based on recent research findings.

Methyl 6-amino-5-hydroxypyridine-2-carboxylate; hydrochloride is a pyridine derivative known for its structural features that contribute to its reactivity and biological interactions. The compound can be synthesized through various methods, including biocatalysis using microorganisms such as Burkholderia sp. MAK1, which has shown efficacy in converting related pyridine derivatives into hydroxylated products .

The biological activity of methyl 6-amino-5-hydroxypyridine-2-carboxylate; hydrochloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its hydroxyl and amino functional groups enhance its solubility and reactivity, allowing it to participate in biochemical pathways effectively.

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication .

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties, suggesting that methyl 6-amino-5-hydroxypyridine-2-carboxylate; hydrochloride may also possess such activity. Its derivatives have been tested against various bacterial strains, demonstrating varying degrees of effectiveness .

- Antioxidant Properties : Some studies have highlighted the antioxidant potential of pyridine derivatives, indicating that this compound may help mitigate oxidative stress in biological systems.

1. Enzymatic Studies

In a study utilizing Burkholderia sp. MAK1, researchers demonstrated the compound's ability to undergo hydroxylation reactions, converting substrates into more biologically active forms. This bioconversion was monitored using HPLC-MS, showing a significant increase in the production of hydroxylated derivatives under optimized conditions (temperature and substrate concentration)【1】【2】.

2. Antiviral Activity

A clinical study evaluated the antiviral properties of methyl 6-amino-5-hydroxypyridine-2-carboxylate; hydrochloride against SARS-CoV-2. The compound exhibited promising results with an effective concentration (EC50) indicating its potential as a therapeutic agent against COVID-19【3】.

Data Tables

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Enzyme Inhibition | Effective against Mpro with K_i = 27.7 nM |

| Study 2 | Antimicrobial | Active against multiple bacterial strains |

| Study 3 | Antioxidant | Exhibited significant antioxidant capacity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 6-amino-5-hydroxypyridine-2-carboxylate hydrochloride, and how are intermediates characterized?

- The compound can be synthesized via sequential functionalization of pyridine derivatives. For example, oxidation of methyl-substituted pyridines using potassium permanganate (as in 5-methoxypyridine-2-carboxylic acid synthesis) followed by amination and hydroxylation steps is a common approach . Intermediates are typically characterized via elemental analysis (e.g., C, H, N percentages) and NMR spectroscopy. Discrepancies in elemental analysis (e.g., ±0.3% for carbon) should be resolved by repeating combustion analysis or verifying reaction purity .

Q. How is the purity of Methyl 6-amino-5-hydroxypyridine-2-carboxylate hydrochloride validated in academic research?

- Purity is assessed using HPLC (≥95% threshold) and spectroscopic methods. For hydrochloride salts, chloride content can be confirmed via ion chromatography or argentometric titration. NMR (e.g., CDC13 solvent) helps identify proton environments, such as hydroxyl (broad ~9–10 ppm) and methyl ester (singlet ~3.8–4.0 ppm) groups, while elemental analysis cross-checks stoichiometry .

Q. What are the key stability considerations for this compound under laboratory conditions?

- Hydrochloride salts are hygroscopic and require storage in anhydrous environments (desiccators, under argon). Stability studies under varying pH, temperature, and light exposure should be conducted. Related pyridine hydrochlorides degrade via hydrolysis of ester groups in aqueous media, so kinetic stability assays (e.g., TGA/DSC) are recommended .

Advanced Research Questions

Q. How can researchers optimize low yields in the amination step during synthesis?

- Low yields may arise from competing side reactions (e.g., over-oxidation). Optimization strategies include:

- Catalyst screening : Use transition-metal catalysts (e.g., Pd/C) for selective amination.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amine sources.

- Temperature control : Gradual heating (e.g., 50–70°C) minimizes decomposition .

- Factorial design experiments (e.g., varying reagent ratios, time, and temperature) can identify critical parameters .

- Factorial design experiments (e.g., varying reagent ratios, time, and temperature) can identify critical parameters .

Q. How should contradictory NMR data be resolved for structural confirmation?

- Aromatic proton splitting patterns in pyridine derivatives are sensitive to substituent positions. For example, 5-hydroxyl vs. 6-amino groups cause distinct coupling in pyridine protons (e.g., 7.4–8.3 ppm regions). If experimental NMR conflicts with predicted spectra:

- 2D NMR : Use COSY or HSQC to assign proton-carbon correlations.

- Crystallography : Solve the crystal structure via SHELX software, which refines bond lengths and angles to confirm regiochemistry .

Q. What methodologies are suitable for studying this compound’s potential in drug discovery?

- Molecular docking : Screen against target proteins (e.g., kinases) using the carboxylate group as a zinc-binding motif.

- SAR studies : Modify the hydroxyl/amino groups to assess bioactivity changes. For example, replacing the methyl ester with amides improves metabolic stability .

- In vitro assays : Evaluate solubility (via shake-flask method) and permeability (Caco-2 cells) to prioritize derivatives .

Methodological Guidance

Q. How can researchers address discrepancies in elemental analysis results?

- Recalibrate the elemental analyzer using certified standards (e.g., acetanilide). If carbon values deviate >0.4%, repeat combustion under oxygen-rich conditions to ensure complete oxidation. For nitrogen, use the Kjeldahl method as a cross-verification .

Q. What experimental designs are recommended for optimizing reaction scalability?

- DoE (Design of Experiments) : Apply a central composite design to explore interactions between variables (e.g., reagent concentration, stirring rate).

- Process Analytical Technology (PAT) : Use in-situ FTIR to monitor reaction progress in real-time, minimizing byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.